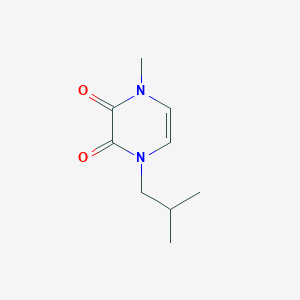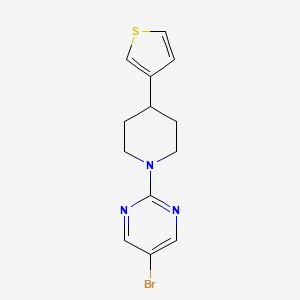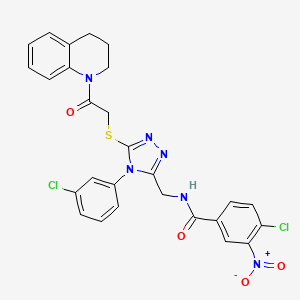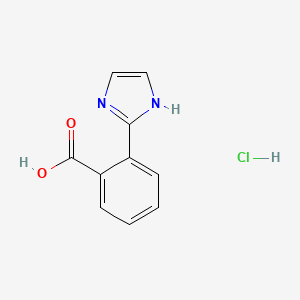![molecular formula C24H25N3O3S B2634472 2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-83-3](/img/structure/B2634472.png)
2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 2-(2-(Trifluoromethoxy)benzamido)thiazole-4-carboxylic acid was dissolved in DMF, and N,N-diisopropylethylamine was added. The reaction mixture was stirred, and HBTU and benzo[d]thiazol-2-amine were added .Scientific Research Applications
Synthesis and Structural Characterization
The compound 2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has been involved in various research studies focusing on the synthesis of novel compounds and their structural characterization. For instance, research has highlighted the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derivatives, indicating the potential of this compound as a precursor in synthesizing structurally diverse molecules with potential biological activities (Abu‐Hashem et al., 2020). Additionally, studies have documented the synthesis and X-ray crystallographic characterization of various derivatives, providing insights into their molecular structure and conformation (Vasu et al., 2004; Vasu et al., 2005).
Biological Activities and Pharmacological Potential
Several research efforts have been dedicated to exploring the biological activities and pharmacological potential of derivatives of this compound. For instance, some studies have reported on the antibacterial, antifungal, anti-inflammatory, and analgesic activities of certain derivatives, underlining their therapeutic potential in these areas (Priya et al., 2006; Palkar et al., 2017; Talupur et al., 2021). Furthermore, certain compounds have demonstrated promising results in preliminary screenings for antiarrhythmic, serotonin antagonist, and antianxiety activities, further broadening the potential pharmacological applications of these derivatives (Amr et al., 2010).
Chemical Transformations and Synthetic Utility
Research has also delved into the chemical transformations and synthetic utility of this compound and its derivatives. Studies have detailed various synthetic methods and chemical reactions leading to the formation of a wide range of structurally diverse and biologically active heterocyclic compounds. These investigations highlight the versatility of this compound as a starting material in organic synthesis, enabling the creation of a multitude of compounds with potential biological and pharmacological applications (Mohareb et al., 2003; Mohareb et al., 2004).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its potential inhibitory effects on CK1δ/ε, as well as its potential applications in the treatment of diseases where CK1δ/ε plays a role . Additionally, more research could be done to fully characterize its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
2-benzamido-N-[2-(3-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-18-10-5-7-16(15-18)13-14-25-23(29)19-11-6-12-20-21(19)26-24(31-20)27-22(28)17-8-3-2-4-9-17/h2-5,7-10,15,19H,6,11-14H2,1H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCBXKUVKPILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2634389.png)


![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)


![N-cyclohexyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2634401.png)


![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634409.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2634412.png)